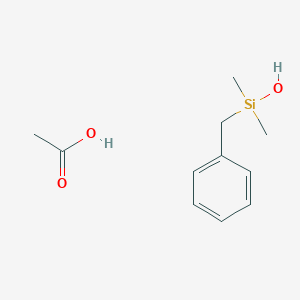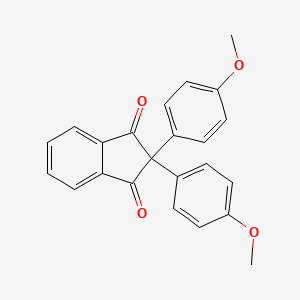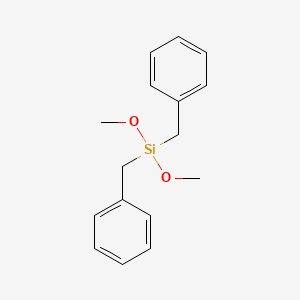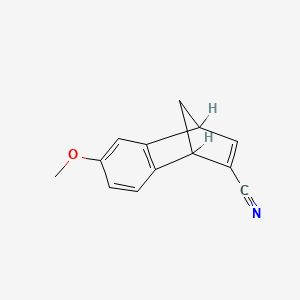![molecular formula C30H23N3 B14471819 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole CAS No. 65694-70-4](/img/structure/B14471819.png)
2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with phenylethenyl groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve scaling up the click chemistry process, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenylethenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors.
作用機序
The mechanism of action of 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The triazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
類似化合物との比較
Bisphenol A (BPA): Commonly used in plastics and resins.
Bisphenol S (BPS): An alternative to BPA with similar applications.
Bisphenol F (BPF): Used in epoxy resins and coatings.
Uniqueness: 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole stands out due to its triazole ring structure, which imparts unique chemical reactivity and potential for diverse applications. Unlike bisphenols, which are primarily used in industrial applications, this compound has broader implications in scientific research and advanced material development.
特性
CAS番号 |
65694-70-4 |
|---|---|
分子式 |
C30H23N3 |
分子量 |
425.5 g/mol |
IUPAC名 |
2,4-bis[4-(2-phenylethenyl)phenyl]triazole |
InChI |
InChI=1S/C30H23N3/c1-3-7-24(8-4-1)11-13-26-15-19-28(20-16-26)30-23-31-33(32-30)29-21-17-27(18-22-29)14-12-25-9-5-2-6-10-25/h1-23H |
InChIキー |
ZMZMMJZGGJAWOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NN(N=C3)C4=CC=C(C=C4)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)




![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)

